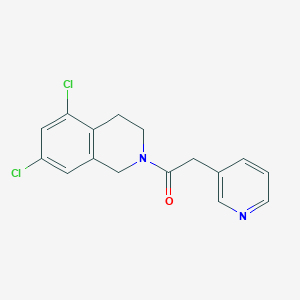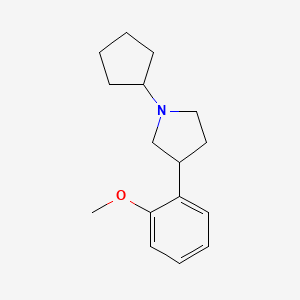![molecular formula C15H20N4OS B7632296 1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience. MPTP is known for its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in humans and primates. MPTP has been used as a tool to study the pathogenesis of Parkinson's disease and to develop new treatments for the disease.
作用機序
1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. This compound is then converted to MPP+ by monoamine oxidase-B. MPP+ is toxic to dopaminergic neurons and causes their degeneration. The exact mechanism by which MPP+ causes dopaminergic neuron degeneration is not fully understood, but it is thought to involve oxidative stress, mitochondrial dysfunction, and inflammation.
Biochemical and Physiological Effects:
This compound-induced parkinsonism in humans and primates is characterized by the loss of dopaminergic neurons in the substantia nigra and the depletion of dopamine in the striatum. This leads to motor symptoms such as tremors, rigidity, and bradykinesia. This compound has also been shown to cause non-motor symptoms such as cognitive impairment, depression, and anxiety.
実験室実験の利点と制限
1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one-induced parkinsonism in humans and primates is a well-established model for studying the pathogenesis of Parkinson's disease and testing new treatments for the disease. This compound has several advantages over other models of Parkinson's disease, including its selective toxicity to dopaminergic neurons in the substantia nigra and its ability to closely mimic the symptoms of Parkinson's disease in humans. However, this compound also has several limitations, including its high toxicity and the fact that it does not fully recapitulate the complex pathogenesis of Parkinson's disease.
将来の方向性
There are several future directions for research on 1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one and its role in Parkinson's disease. One area of research is the development of new treatments for Parkinson's disease that target the molecular mechanisms of this compound-induced dopaminergic neuron degeneration. Another area of research is the use of this compound as a tool to study the role of inflammation and oxidative stress in the pathogenesis of Parkinson's disease. Finally, there is a need for further research on the non-motor symptoms of this compound-induced parkinsonism, which may provide insights into the complex pathogenesis of Parkinson's disease.
合成法
1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one can be synthesized through a multi-step process starting from 3-methylpyrazole. The first step involves the reaction of 3-methylpyrazole with acetic anhydride to form 1-acetyl-3-methylpyrazole. This intermediate is then reacted with methyl 3-(bromomethyl)thiophene-2-carboxylate to form this compound.
科学的研究の応用
1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one has been widely used as a tool to study the pathogenesis of Parkinson's disease. This compound is selectively taken up by dopaminergic neurons in the substantia nigra and is converted to MPP+ by monoamine oxidase-B. MPP+ is toxic to dopaminergic neurons and causes their degeneration. This compound-induced parkinsonism in humans and primates has been used as a model to study the molecular mechanisms of Parkinson's disease and to test the efficacy of new treatments for the disease.
特性
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-17(10-12-6-9-21-11-12)13-4-3-7-19(15(13)20)14-5-8-18(2)16-14/h5-6,8-9,11,13H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKASCWHAXWDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CCCC(C2=O)N(C)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Fluoro-2-hydroxyphenyl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone](/img/structure/B7632228.png)
![2-[(2-Methylphenyl)methyl]-3-(pyridine-4-carbonylamino)propanoic acid](/img/structure/B7632235.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7632246.png)
![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]-5-pyridin-3-yl-1H-pyrazole-4-carboxamide](/img/structure/B7632276.png)
![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)

![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)
![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)

![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)